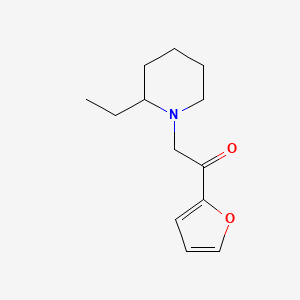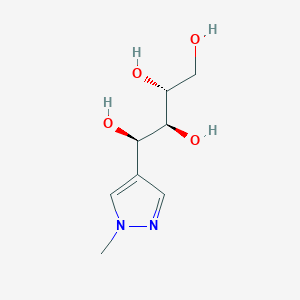![molecular formula C7H3Br2NO B12863077 2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
2,4-Dibromobenzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with two bromine atoms at the 2 and 4 positions. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine atoms enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The bromination process selectively introduces bromine atoms at the 2 and 4 positions of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2,4-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reduction of this compound can yield debrominated products. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.
Major Products Formed:
Substitution: 2,4-Dimethoxybenzo[d]oxazole
Oxidation: 2,4-Dibromo-1,3-oxazole
Reduction: Benzo[d]oxazole
科学研究应用
2,4-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research into this compound derivatives has shown promise in developing new therapeutic agents. Its derivatives are explored for their potential to inhibit specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure contributes to the stability and color properties of these products.
作用机制
The mechanism of action of 2,4-Dibromobenzo[d]oxazole and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific derivative and its intended application.
相似化合物的比较
2-Bromobenzo[d]oxazole: A mono-brominated derivative with similar reactivity but different substitution patterns.
4-Bromobenzo[d]oxazole: Another mono-brominated derivative with distinct chemical properties.
2,4-Dichlorobenzo[d]oxazole: A dichlorinated analogue with different electronic and steric effects.
Uniqueness: 2,4-Dibromobenzo[d]oxazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. The dibrominated structure allows for selective functionalization and enhances its potential as a versatile intermediate in synthetic chemistry. Its unique properties make it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H3Br2NO |
|---|---|
分子量 |
276.91 g/mol |
IUPAC 名称 |
2,4-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
InChI 键 |
LKPLXERNWQABDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


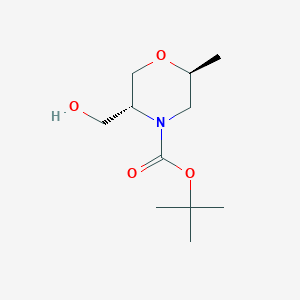
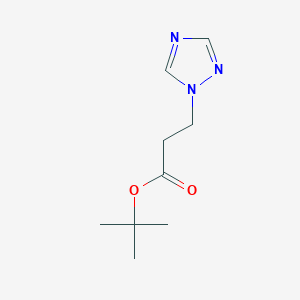


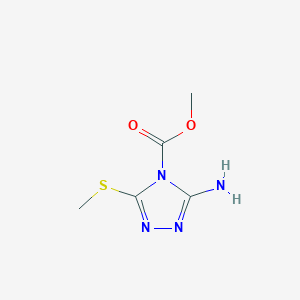
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)

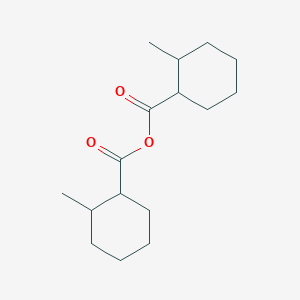
![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
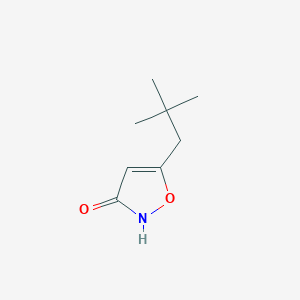
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
